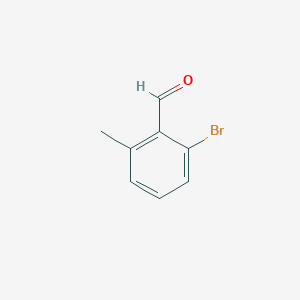

2-Bromo-6-methylbenzaldehyde

説明

BenchChem offers high-quality 2-Bromo-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOIJJANJVWLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzaldehyde, a key aromatic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, detailed synthetic and purification protocols, characteristic reactivity, and its strategic applications in the pharmaceutical industry.

Core Molecular Characteristics

2-Bromo-6-methylbenzaldehyde (CAS No: 176504-70-4) is a disubstituted benzaldehyde derivative featuring a bromine atom and a methyl group at the ortho-positions relative to the formyl group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a versatile intermediate for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Bromo-6-methylbenzaldehyde are summarized in the table below. While experimentally determined values for some properties like melting and boiling points are not consistently reported in publicly available literature, computed values provide a reliable estimation for practical laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| CAS Number | 176504-70-4 | [2] |

| Appearance | Solid | |

| Boiling Point | 77-106 °C (estimated) | [3] |

| Computed XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: The provided boiling point is an estimated range and may vary with pressure. Experimental verification is recommended for precise applications.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Bromo-6-methylbenzaldehyde is most commonly achieved through the electrophilic aromatic substitution of 2-methylbenzaldehyde (o-tolualdehyde).[3] The following protocol outlines a robust and reproducible method for its preparation and subsequent purification.

Synthetic Workflow: Bromination of 2-Methylbenzaldehyde

This synthesis involves the direct bromination of 2-methylbenzaldehyde using molecular bromine in the presence of a Lewis acid catalyst. The regioselectivity is influenced by the directing effects of the methyl and formyl groups.

Caption: Synthetic pathway for 2-Bromo-6-methylbenzaldehyde.

Detailed Experimental Protocol

Materials:

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzaldehyde (1.0 eq) in dichloromethane.

-

Catalyst Addition: Add iron(III) bromide (0.1 eq) to the solution.

-

Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume excess bromine. Add saturated sodium bicarbonate solution to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography and Recrystallization

The crude product can be purified by either flash column chromatography or recrystallization.

-

Column Chromatography: A typical solvent system for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 0-10% ethyl acetate).[4]

-

Recrystallization: For recrystallization, a binary solvent system such as ethanol/water or isopropanol/water is a good starting point.[4] Dissolve the crude product in a minimal amount of the hot polar solvent and add the hot non-polar "anti-solvent" dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

Key Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-6-methylbenzaldehyde stems from the distinct reactivity of its aldehyde and bromo functionalities, allowing for sequential and diverse chemical transformations.

Caption: Key reactions of 2-Bromo-6-methylbenzaldehyde.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[5]

General Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-Bromo-6-methylbenzaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent and Reaction: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) and heat the mixture at 80-100 °C until the reaction is complete.

-

Work-up and Purification: After cooling, the mixture is worked up by extraction and purified by column chromatography.[5]

Wittig Reaction

The aldehyde group readily undergoes Wittig olefination to form a variety of substituted alkenes.[6]

General Protocol:

-

Ylide Preparation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.

-

Reaction with Aldehyde: Add a solution of 2-Bromo-6-methylbenzaldehyde (1.0 eq) in the same solvent to the ylide solution.

-

Reaction Progression: Allow the reaction to proceed at room temperature for several hours.

-

Work-up and Purification: Quench the reaction with water, extract the product, and purify by column chromatography to separate the alkene from triphenylphosphine oxide.[6]

Reductive Amination

The formyl group can be converted to a primary, secondary, or tertiary amine through reductive amination.

General Protocol:

-

Imine Formation: React 2-Bromo-6-methylbenzaldehyde with a primary or secondary amine in a suitable solvent (e.g., methanol or dichloromethane) to form the corresponding imine.

-

Reduction: Reduce the imine in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the amine product. Purify by column chromatography if necessary.

Application in Drug Discovery and Development

2-Bromo-6-methylbenzaldehyde is a valuable building block in the synthesis of pharmaceutical ingredients, particularly in the development of kinase inhibitors. Its bifunctional nature allows for the strategic introduction of pharmacophoric features.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

While specific examples directly citing 2-Bromo-6-methylbenzaldehyde in the synthesis of approved BTK inhibitors are not prevalent in public literature, its structural analogs, such as 2-bromo-6-chlorobenzaldehyde, are utilized in the synthesis of BTK inhibitors.[7] The 2-bromo-6-substituted phenyl motif is a key fragment in several BTK inhibitors, where the bromine atom facilitates crucial coupling reactions to construct the final complex molecule. The principles of its reactivity are directly applicable to the synthesis of these and other related therapeutic agents.

Safety and Handling

2-Bromo-6-methylbenzaldehyde should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).

-

Precautionary Measures: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust or vapors.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-methylbenzaldehyde | 176504-70-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-methylbenzaldehyde chemical structure and analysis

An In-Depth Technical Guide to 2-Bromo-6-methylbenzaldehyde: Structure, Synthesis, and Analysis

Authored by: Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methylbenzaldehyde (CAS No: 176504-70-4), a key substituted aromatic aldehyde. Its utility as a versatile building block in organic synthesis, particularly for pharmaceutical and specialty chemical development, stems from the unique electronic and steric properties imparted by its ortho-bromo and -methyl substituents. This document delves into the compound's core physicochemical properties, elucidates its structural and reactivity characteristics, outlines a representative synthetic pathway, and details rigorous analytical methodologies for its characterization and quality control. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.

Introduction and Strategic Importance

2-Bromo-6-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a high-value intermediate in multi-step organic synthesis.[1] The strategic placement of the bromine atom, methyl group, and aldehyde functionality on the benzene ring creates a molecule with distinct reactive sites. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a crucial precursor for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[2][3][4] Understanding the interplay of its functional groups is paramount for leveraging its synthetic potential effectively.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is the foundation for its successful application in research and development.

Core Compound Data

The fundamental properties of 2-Bromo-6-methylbenzaldehyde are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 176504-70-4 | [5] |

| Molecular Formula | C₈H₇BrO | [5][6] |

| Molecular Weight | 199.04 g/mol | [5][6] |

| IUPAC Name | 2-bromo-6-methylbenzaldehyde | [5] |

| Appearance | Solid (form) | [6] |

| SMILES | CC1=C(C(=CC=C1)Br)C=O | [5] |

| InChIKey | VGOIJJANJVWLQO-UHFFFAOYSA-N | [5][6] |

Structural Elucidation and Reactivity

The chemical behavior of 2-Bromo-6-methylbenzaldehyde is dictated by the electronic and steric effects of its three functional groups.

-

Aldehyde Group (-CHO): As the primary reactive center for nucleophilic attack, this group is the site for transformations such as reductive amination, Wittig reactions, and aldol condensations.

-

Bromo Group (-Br): An excellent leaving group in nucleophilic aromatic substitution (under forcing conditions) and a key participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

-

Methyl Group (-CH₃): This electron-donating group can influence the reactivity of the aromatic ring. Sterically, its position ortho to both the aldehyde and bromo groups can hinder certain transformations, a critical consideration in reaction design.

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

Caption: Key reactive sites and synthetic pathways for 2-Bromo-6-methylbenzaldehyde.

Synthesis Pathway

While multiple synthetic routes exist, a common and illustrative method for preparing substituted benzaldehydes is through the oxidation of the corresponding benzyl alcohol, which can often be derived from the corresponding toluene derivative. A representative pathway is the bromination of 2-methylbenzyl alcohol followed by oxidation.

-

Bromination of 2-Methylbenzyl Alcohol: The aromatic ring of 2-methylbenzyl alcohol is selectively brominated at the position para to the methyl group and ortho to the hydroxyl group.

-

Oxidation to Aldehyde: The resulting 2-bromo-6-methylbenzyl alcohol is then oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

This approach provides good control over the final substitution pattern and is a staple in synthetic organic chemistry.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, structure, and purity of 2-Bromo-6-methylbenzaldehyde. A multi-technique approach is required for comprehensive characterization.

Caption: A typical analytical workflow for the characterization of 2-Bromo-6-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Based on analyses of analogous structures like 2-bromo-p-tolualdehyde, the following spectral features are predicted.[7]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | Highly deshielded proton due to the electronegativity of oxygen and magnetic anisotropy of the C=O bond. |

| ~7.8-7.9 | Doublet | 1H | Aromatic (Ar-H) | Ortho to the aldehyde group, deshielded. |

| ~7.3-7.5 | Multiplet | 2H | Aromatic (Ar-H) | Remaining aromatic protons. |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The spectrum is expected to show 8 distinct signals: one for the aldehyde carbon, six for the aromatic carbons (two of which are quaternary), and one for the methyl carbon. The aldehyde carbon will be the most downfield (~190-193 ppm), followed by the aromatic carbons (125-145 ppm), and finally the methyl carbon (~20 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-6-methylbenzaldehyde and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[8]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and assign all signals.

Infrared (IR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2860 and ~2750 | Medium/Weak | C-H stretch of the aldehyde (Fermi doublet)[7] |

| ~1700-1680 | Strong | C=O stretch of the aromatic aldehyde[7] |

| ~1600-1450 | Medium/Strong | C=C stretching in the aromatic ring |

| ~800-700 | Strong | C-H out-of-plane bending (substitution pattern) |

Experimental Protocol: FTIR-ATR Analysis

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a pair of peaks (a doublet) of nearly equal intensity at m/z 198 and m/z 200.[8][9] This isotopic signature is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) or a hydrogen atom, leading to characteristic daughter ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.[8]

-

Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or TOF).

-

Data Interpretation: Identify the molecular ion doublet and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

Proper handling of 2-Bromo-6-methylbenzaldehyde is crucial to ensure laboratory safety.

-

GHS Classification: The compound is classified with the GHS07 pictogram.[6][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[11][12]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Ensure safety showers and eyewash stations are readily accessible.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Inert atmosphere storage (e.g., under nitrogen) at 2-8°C is recommended to maintain stability.[13]

-

Spill & Disposal: In case of a spill, contain the material and collect it using an inert absorbent.[14] Dispose of chemical waste in accordance with all local, state, and federal regulations.[12]

Conclusion

2-Bromo-6-methylbenzaldehyde is a synthetically valuable intermediate whose utility is derived from its specific substitution pattern. The orthogonal reactivity of its aldehyde and bromo functionalities provides chemists with a powerful tool for the construction of complex organic molecules. A thorough understanding of its properties, coupled with rigorous analytical characterization using NMR, IR, and MS, is essential for its effective and safe use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this building block into their synthetic strategies.

References

-

PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. John Wiley & Sons, Inc. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Bacon, J. W., et al. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-bromo-: IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-bromo-: Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-methylbenzaldehyde | 176504-70-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 10. 2-Bromo-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. 176504-70-4|2-Bromo-6-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 2-Bromo-6-methylbenzaldehyde: A Technical Guide for Advanced Research

<

Executive Summary

2-Bromo-6-methylbenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a sterically hindered aldehyde and a bromine atom ortho to a methyl group, makes it a valuable building block for creating highly functionalized aromatic systems. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 2-bromo-6-methylbenzaldehyde can be approached through several strategic disconnections. The most logical pathways involve either the direct functionalization of a pre-existing benzaldehyde or the late-stage oxidation of a corresponding benzyl derivative.

-

Pathway A: Electrophilic Aromatic Substitution. This approach considers the direct bromination of 2-methylbenzaldehyde. However, the regioselectivity is complicated by the competing directing effects of the ortho, para-directing methyl group and the meta-directing formyl group.[1]

-

Pathway B: Oxidation of a Benzyl Precursor. A more controlled strategy involves the synthesis and subsequent oxidation of 2-bromo-6-methylbenzyl alcohol or a related benzyl halide. This decouples the sensitive aldehyde functionality from the bromination step.

-

Pathway C: Directed Ortho-Metalation (DoM). A powerful and highly regioselective method involves the metalation of a protected 3-methylbenzaldehyde derivative, followed by quenching with an electrophilic bromine source.

This guide will focus on Pathway B and a variation of Pathway A, presenting them as the most reliable and scalable methods based on available literature and established chemical principles.

Comparative Analysis of Synthetic Methodologies

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Route 1: Oxidation of 2-Bromo-6-methylbenzyl Alcohol | 2-Bromo-6-methylbenzyl alcohol | Pyridinium chlorochromate (PCC) or Manganese (IV) oxide | Good to High | High selectivity, mild conditions, avoids over-oxidation.[1] | Requires synthesis of the starting alcohol; PCC is a toxic chromium reagent. |

| Route 2: Bromination of 2-Methylbenzaldehyde | 2-Methylbenzaldehyde | Bromine (Br₂), Lewis Acid (e.g., FeCl₃) or Acetic Acid | Variable | Direct, fewer steps. | Potential for multiple brominated isomers, challenging purification.[1] |

| Route 3: Side-Chain Bromination & Hydrolysis | 2,6-Dimethylbromobenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide, followed by hydrolysis | Moderate | Utilizes a different starting material. | Multi-step process, potential for dibromination. |

In-Depth Protocol Analysis: Oxidation of 2-Bromo-6-methylbenzyl Alcohol

This method is recommended for its high degree of control and selectivity, yielding a pure product. It proceeds in two main stages: the synthesis of the benzyl alcohol precursor, followed by its oxidation.

Principle and Mechanism

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[1] Reagents like Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂) are ideal for this transformation. PCC forms a chromate ester with the alcohol, which then undergoes an E2 elimination to yield the aldehyde, chromium(IV) species, and pyridinium hydrochloride. MnO₂ facilitates a surface-mediated oxidation, which is particularly effective for benzylic alcohols.

Recommended Experimental Workflow

The following diagram outlines the general workflow for the synthesis via the oxidation pathway.

Caption: Workflow for Synthesis via Oxidation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methylbenzyl alcohol (Precursor)

(This protocol assumes the precursor is not commercially available and must be synthesized. A common route starts from 2-bromo-6-methyltoluene via side-chain bromination followed by hydrolysis.)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methyltoluene (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO, 0.02 equivalents).

-

Reaction: Heat the mixture to reflux under illumination with a tungsten lamp to facilitate radical chain initiation. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by brine.

-

Hydrolysis: The crude 2-bromo-6-methylbenzyl bromide is then hydrolyzed. This can be achieved by refluxing with an aqueous solution of sodium bicarbonate or by using a milder nucleophile like sodium acetate followed by hydrolysis.

-

Purification: After hydrolysis, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude alcohol may be purified by column chromatography if necessary.

Step 2: Oxidation to 2-Bromo-6-methylbenzaldehyde

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of Pyridinium Chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Rationale for Reagent Choice: PCC is a mild and selective oxidizing agent, ideal for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which can be a problem with stronger oxidants like potassium permanganate or chromic acid.[1] The use of an anhydrous solvent is crucial as the presence of water can lead to the formation of the carboxylic acid.

-

Reaction: Dissolve the 2-bromo-6-methylbenzyl alcohol (1 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred PCC slurry at room temperature. An exothermic reaction may be observed.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the aldehyde spot.

-

Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

-

Final Purification: The resulting crude aldehyde is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. This step is critical to remove any unreacted alcohol and other impurities.

-

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Strategy: Electrophilic Bromination

While potentially leading to isomeric mixtures, the direct bromination of 2-methylbenzaldehyde can be a more direct route.

Principle and Mechanistic Considerations

The regiochemical outcome is determined by the directing effects of the substituents on the benzene ring.[1]

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Formyl Group (-CHO): A deactivating, meta-director.

In 2-methylbenzaldehyde, the methyl group activates the 4- and 6-positions, while the formyl group directs to the 3- and 5-positions. The activating effect of the methyl group typically dominates. Bromination at the 6-position (ortho to the methyl group) is sterically hindered by the adjacent formyl group. Therefore, bromination is expected to occur at other positions, making the synthesis of the desired 2-bromo-6-methyl isomer via this method challenging and likely low-yielding.

Caption: Outcome of Direct Bromination of 2-Methylbenzaldehyde.

Safety and Handling

-

Bromine and NBS: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

PCC (Pyridinium Chlorochromate): A suspected carcinogen and a toxic chromium(VI) compound. Avoid inhalation of the powder and skin contact.

-

Organolithium Reagents (if using DoM): Pyrophoric and react violently with water. Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe techniques.

-

Solvents: Dichloromethane is a suspected carcinogen. Ethers are highly flammable. Handle with care and avoid ignition sources.

Conclusion

The synthesis of 2-bromo-6-methylbenzaldehyde is most reliably achieved through a multi-step sequence involving the preparation and subsequent mild oxidation of 2-bromo-6-methylbenzyl alcohol. This strategy offers superior regiochemical control and leads to higher purity of the final product compared to direct electrophilic bromination of 2-methylbenzaldehyde. The choice of a mild oxidant like PCC is critical to prevent over-oxidation to the corresponding carboxylic acid. Careful execution of the experimental protocol, including rigorous purification and characterization, is essential for obtaining high-quality material suitable for advanced research and development applications.

References

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde (CAS: 176504-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring an aldehyde, a bromine atom, and a methyl group on the aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, purification techniques, characterization, and significant applications, particularly in the realm of pharmaceutical and agrochemical research. The strategic positioning of the bromo and methyl substituents ortho to the aldehyde group imparts specific steric and electronic properties that can be exploited in a variety of chemical transformations.

Core Molecular Data

A summary of the key physicochemical properties of 2-Bromo-6-methylbenzaldehyde is presented below.[1][2]

| Property | Value |

| CAS Number | 176504-70-4 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | Solid |

| InChI Key | VGOIJJANJVWLQO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)Br)C=O |

Safety and Handling

2-Bromo-6-methylbenzaldehyde is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[3][4][5]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[3][6]

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for 2-bromo-6-methylbenzaldehyde is not extensively documented, a highly plausible route can be adapted from established methods for similar substituted benzaldehydes. One such approach is a multi-step synthesis starting from 2,6-dimethylaniline.

Sandmeyer-type Reaction from 2,6-Dimethylaniline

This pathway is adapted from the well-documented synthesis of 2-bromo-4-methylbenzaldehyde.[8] It involves the diazotization of an aniline derivative followed by a copper-catalyzed formaldoxime reaction.

Step A: Diazotization of 2,6-Dimethylaniline In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of 2,6-dimethylaniline and hydrochloric acid in water is cooled to between -5°C and 0°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step B: Reaction with Formaldoxime In a separate flask, an aqueous solution of formaldoxime (prepared from hydroxylamine hydrochloride and formaldehyde) is treated with cupric sulfate, sodium sulfite, and sodium acetate. The previously prepared cold diazonium salt solution is then added slowly to this mixture.

Step C: Hydrolysis and Purification After the addition is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated under reflux. The product, 2-bromo-6-methylbenzaldehyde, is then isolated by steam distillation. The distillate is extracted with ether, and the organic layer is washed, dried, and concentrated. The crude product can be further purified by vacuum distillation.

Purification Methodologies

The purification of 2-Bromo-6-methylbenzaldehyde is crucial to remove any unreacted starting materials or byproducts. The choice of method depends on the nature of the impurities.

Column Chromatography

For the removal of closely related impurities, column chromatography is the method of choice.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a more polar solvent such as ethyl acetate, is typically effective.

-

Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

Recrystallization

If the crude product is a solid, recrystallization can be an effective purification technique.

-

Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., hexanes, heptane) is often a good starting point.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Aromatic protons as multiplets or doublets in the range of δ 7.0-8.0 ppm.- Methyl protons (CH₃) singlet around δ 2.3-2.6 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 125-145 ppm.- Methyl carbon (CH₃) signal around δ 15-25 ppm. |

| IR (Infrared) | - Strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹.- C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- C-Br stretch in the fingerprint region. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹⁸Br and ⁸¹Br in a ~1:1 ratio) at m/z 198 and 200. |

Applications in Organic Synthesis

2-Bromo-6-methylbenzaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. 2-Bromo-6-methylbenzaldehyde can be coupled with various boronic acids to introduce new aryl or vinyl substituents.

General Workflow for Suzuki-Miyaura Coupling

Generalized Experimental Protocol (Adapted for 2-Bromo-6-methylbenzaldehyde):

-

Reaction Setup: In a dry reaction vessel, combine 2-Bromo-6-methylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture with stirring at a temperature typically ranging from 80-110°C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine. 2-Bromo-6-methylbenzaldehyde can be reacted with a wide range of primary and secondary amines to synthesize N-aryl compounds, which are prevalent in pharmaceuticals.

Key Components of Buchwald-Hartwig Amination

Generalized Experimental Protocol (Adapted for 2-Bromo-6-methylbenzaldehyde):

-

Reaction Setup: To an oven-dried, sealable reaction tube, add 2-Bromo-6-methylbenzaldehyde (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate).

-

Reagent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Inert Atmosphere: Seal the tube and purge with an inert gas.

-

Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: The filtrate is concentrated, and the resulting crude product is purified, typically by flash column chromatography.

Conclusion

2-Bromo-6-methylbenzaldehyde is a strategically important synthetic intermediate with broad applicability in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its utility is primarily derived from the versatility of its functional groups, which allow for a wide range of chemical modifications. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

-

[9] The Journal of Organic Chemistry. Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. [Link]

-

[14] Google Patents. Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

[15] Georgia Southern University Digital Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

[16] ResearchGate. (PDF) 4-Bromo-2,6-dimethylaniline. [Link]

-

[17] The Total Synthesis of Natural Products, Volume 2. [Link]

Sources

- 1. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Collection - Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed CâH Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 10. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 15. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 16. researchgate.net [researchgate.net]

- 17. download.e-bookshelf.de [download.e-bookshelf.de]

Spectroscopic data for 2-Bromo-6-methylbenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-methylbenzaldehyde

Introduction

2-Bromo-6-methylbenzaldehyde (CAS No. 176504-70-4) is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aldehyde, a methyl group, and a bromine atom ortho to each other on a benzene ring, provides multiple reactive sites for constructing more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any chemical intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. While 2-Bromo-6-methylbenzaldehyde is commercially available, its comprehensive, experimentally-validated spectroscopic data is not widely disseminated in peer-reviewed literature.

This technical guide, therefore, provides a detailed predictive analysis of the expected spectroscopic data for 2-Bromo-6-methylbenzaldehyde. The interpretations are grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This document is intended for researchers, chemists, and quality control professionals who require a robust framework for identifying and verifying this compound.

Compound Profile:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-bromo-6-methylbenzaldehyde | [1] |

| CAS Number | 176504-70-4 | [1] |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the connectivity and fine structural details of 2-Bromo-6-methylbenzaldehyde.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule: the aldehyde proton, three aromatic protons, and the methyl protons. The analysis is based on the principle that the chemical shift (δ) is highly dependent on the electronic environment of the proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond, placing it significantly downfield.[2] |

| ~7.65 | Doublet (d) | 1H | Ar-H (C3-H) | This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. It is coupled to the C4-H proton. |

| ~7.55 | Doublet (d) | 1H | Ar-H (C5-H) | This proton is ortho to the bromine atom. It is coupled to the C4-H proton. |

| ~7.30 | Triplet (t) | 1H | Ar-H (C4-H) | This proton is coupled to both the C3-H and C5-H protons, resulting in a triplet. |

| ~2.60 | Singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are attached to the aromatic ring and are relatively shielded. They have no adjacent protons, hence appearing as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and hybridization.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~192 | C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. |

| ~140 | C1-CHO | The aromatic carbon directly attached to the aldehyde group. |

| ~135 | C6-Br | The aromatic carbon bearing the bromine atom. The shift is influenced by the heavy atom effect. |

| ~134 | C2-CH₃ | The aromatic carbon attached to the methyl group. |

| ~132 | C4 | Aromatic CH carbon. |

| ~130 | C5 | Aromatic CH carbon. |

| ~128 | C3 | Aromatic CH carbon. |

| ~20 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and appears in the typical upfield aliphatic region. |

Experimental Protocol for NMR Spectroscopy

Trustworthy NMR data relies on meticulous sample preparation and standardized acquisition parameters.

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-6-methylbenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire spectra on a spectrometer with a field strength of at least 300 MHz.

-

For ¹H NMR: Use a standard single-pulse experiment. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typical. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

The IR spectrum of 2-Bromo-6-methylbenzaldehyde will be dominated by a very strong absorption from the aldehyde carbonyl group. The positions of key absorptions can be predicted based on established correlation tables. For comparison, the NIST database for the related compound 2-bromobenzaldehyde shows a strong C=O stretch.[3]

Table 3: Predicted IR Absorption Bands | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | ~2850 and ~2750 | Medium | C-H Stretch | Aldehyde (-CHO) | These two bands (a Fermi doublet) are characteristic of the C-H bond in an aldehyde. | | ~1705 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is expected to be the most prominent peak in the spectrum. Its position is slightly influenced by conjugation with the aromatic ring. | | 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) | | | 2980-2870 | Medium-Weak | C-H Stretch | Methyl (sp³ C-H) | | | ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring | | | ~1200 | Medium | C-C Stretch | | | | ~780 | Strong | C-H Bend | Aromatic (out-of-plane) | The position of this band can sometimes give clues about the substitution pattern. | | ~650 | Medium | C-Br Stretch | | |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 2-Bromo-6-methylbenzaldehyde powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Analysis Workflow Diagram

Caption: General workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer clues about the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, 2-Bromo-6-methylbenzaldehyde is expected to produce a distinct molecular ion peak. The most critical diagnostic feature will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (the "M" and "M+2" peaks).

Table 4: Predicted Key Fragments in EI-MS

| m/z (Mass/Charge) | Predicted Relative Abundance | Assignment | Rationale |

|---|---|---|---|

| 198 / 200 | High | [M]⁺ / [M+2]⁺ | Molecular ion peak. The 1:1 ratio of these two peaks is the hallmark of a monobrominated compound. |

| 197 / 199 | Medium | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehydic proton. |

| 169 / 171 | Medium | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 119 | High | [M-Br]⁺ | Loss of a bromine radical. This fragment will not have the Br isotopic pattern. |

| 91 | High | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives. |

Experimental Protocol for MS (EI)

-

Sample Introduction: For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Mass Spectrometry Workflow Diagram

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Safety and Handling

2-Bromo-6-methylbenzaldehyde should be handled with appropriate care in a laboratory setting. Based on supplier safety data, it is classified as an acute oral toxin (Category 4).[5]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6][8]

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for 2-Bromo-6-methylbenzaldehyde. The key identifying features are the downfield aldehyde proton signal in ¹H NMR, the strong carbonyl stretch around 1705 cm⁻¹ in the IR spectrum, and the characteristic M/M+2 isotopic pattern at m/z 198/200 in the mass spectrum. This guide provides researchers with a robust set of predicted data and standardized protocols to confidently verify the identity and purity of this important synthetic intermediate.

References

-

(No author given). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

-

PubChem. 2-Bromo-6-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzaldehyde, 2-bromo- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. Benzaldehyde, 2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

IUCr. (2020). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

-

NIST. Benzaldehyde, 2-bromo- Gas Chromatography. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 2-Methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

Sources

- 1. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Navigating the Chemical Landscape of C8H7BrO: A Technical Guide to Isomer Identification, Synthesis, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H7BrO represents a fascinating nexus of structural diversity and chemical reactivity. While seemingly straightforward, this combination of atoms gives rise to several distinct isomers, each with a unique IUPAC name, characteristic properties, and a specific role in the landscape of organic synthesis and drug discovery. This guide provides a comprehensive exploration of the key isomers of C8H7BrO, moving beyond simple nomenclature to delve into the practical aspects of their synthesis, characterization, and application. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a self-validating resource for professionals in the chemical and pharmaceutical sciences.

Part 1: Decoding the Isomers: Structure and IUPAC Nomenclature

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which provides a set of rules to generate unambiguous names based on molecular structure. For the formula C8H7BrO, the principal isomers fall into two main categories: substituted acetophenones and an acyl bromide. The preferred IUPAC name (PIN) is the single name that is chosen over all other possibilities in legal and regulatory contexts.[1]

A summary of the most significant isomers is presented below:

| Structure | Common Name | Preferred IUPAC Name (PIN) | CAS Number |

| Bromoacetophenone Isomers (Bromine on Phenyl Ring) | |||

| 2'-Bromoacetophenone; o-Bromoacetophenone | 1-(2-bromophenyl)ethanone | 2142-69-0[2] | |

| 3'-Bromoacetophenone; m-Bromoacetophenone | 1-(3-bromophenyl)ethanone | 2142-63-4[3] | |

| 4'-Bromoacetophenone; p-Bromoacetophenone | 1-(4-bromophenyl)ethanone | 99-90-1[4] | |

| Bromoacetophenone Isomer (Bromine on Acetyl Group) | |||

| 2-Bromoacetophenone; α-Bromoacetophenone; Phenacyl bromide | 2-bromo-1-phenylethanone | 70-11-1 | |

| Acyl Bromide Isomer | |||

| p-Toluoyl bromide | 4-methylbenzoyl bromide | 87-80-9 (Example) |

Note: The structures are illustrative. For 4-Methylbenzoyl bromide, a CAS number for the corresponding acid or other derivatives is often more prevalent in databases.

The nomenclature for the bromoacetophenones designates the parent structure as "ethanone" (the two-carbon ketone). The "1-" locant indicates the ketone carbon is the first carbon of the ethyl group, which is attached to a substituted phenyl ring. The position of the bromine atom on the phenyl ring is then specified with the appropriate locant (2-, 3-, or 4-). For 2-bromo-1-phenylethanone, the bromine is on the second carbon of the ethanone chain. For acyl bromides, the parent is the corresponding carboxylic acid (e.g., 4-methylbenzoic acid), with the "-oic acid" suffix replaced by "-oyl bromide".

Part 2: The Bromoacetophenones: A Comparative Analysis

The bromoacetophenone isomers are arguably the most utilized and studied compounds of the C8H7BrO family. Their utility as versatile building blocks in organic synthesis stems from the presence of three reactive sites: the carbonyl group, the α-carbon of the acetyl group, and the brominated phenyl ring.

Synthesis Strategies: From Precursor to Product

The synthesis of bromoacetophenones is well-established, with the choice of method often depending on the desired isomer and the available starting materials.

Key Synthetic Pathways:

-

Friedel-Crafts Acylation: This is a classic and reliable method for synthesizing aryl ketones. For isomers with bromine on the phenyl ring, the reaction involves treating bromobenzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The position of the incoming acetyl group is directed by the bromine substituent.

-

Bromination of Acetophenone: To synthesize 2-bromo-1-phenylethanone (α-bromoacetophenone), the standard approach is the direct bromination of acetophenone.[6][7] This reaction proceeds via an enol or enolate intermediate and is often catalyzed by acid. More modern and safer brominating agents like N-Bromosuccinimide (NBS) or pyridinium hydrobromide perbromide can also be employed to achieve this transformation with greater control and safety.[8]

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethanone via Friedel-Crafts Acylation

This protocol is adapted from established procedures found in Organic Syntheses.[5]

Objective: To synthesize 1-(4-bromophenyl)ethanone from bromobenzene and acetic anhydride.

Materials:

-

Bromobenzene (2.5 moles)

-

Anhydrous aluminum chloride (5.6 moles)

-

Acetic anhydride (2.0 moles)

-

Carbon disulfide (CS₂) (1 L, as solvent)

-

Ice, concentrated HCl, benzene or ether, 10% NaOH solution, water.

Procedure:

-

In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, place bromobenzene (392 g, 2.5 moles) and dry carbon disulfide (1 L).

-

Add anhydrous aluminum chloride (750 g, 5.6 moles) to the flask.

-

Gently heat the mixture on a steam bath to initiate reflux.

-

Slowly add acetic anhydride (204 g, 2.0 moles) through the dropping funnel over a period of about one hour. The rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture on the steam bath for an additional hour.

-

Allow the reaction mixture to cool and then carefully pour it into a large beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The carbon disulfide layer contains the product. Extract the aqueous layer with benzene or ether.

-

Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude product is then purified by vacuum distillation or recrystallization from ethanol to yield pure 1-(4-bromophenyl)ethanone.

Causality and Self-Validation: The use of excess aluminum chloride is crucial as it acts as both a catalyst and a complexing agent for the product ketone, preventing further reactions.[5] The gas trap is essential to safely neutralize the hydrogen chloride gas evolved during the reaction. The workup procedure with acid, base, and water washes ensures the removal of unreacted starting materials, catalyst residues, and by-products, leading to a pure product. The final purity can be validated by melting point determination and spectroscopic analysis.

Spectroscopic and Physicochemical Characterization

Distinguishing between the bromoacetophenone isomers is readily achieved through standard analytical techniques. Their physical properties and spectroscopic signatures are distinct.

Comparative Physicochemical Data

| Property | 1-(2-bromophenyl)ethanone | 1-(3-bromophenyl)ethanone | 1-(4-bromophenyl)ethanone | 2-bromo-1-phenylethanone |

| Appearance | Liquid | Clear, pale yellow liquid | White to off-white solid[9] | White to off-white crystalline powder[6] |

| Melting Point (°C) | N/A (Liquid at RT) | 8-11 | 49-51[10] | 48-51 |

| Boiling Point (°C) | ~257 | 79-81 @ 0.2 mmHg[11] | ~255[10] | 135 @ 18 mmHg |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in chloroform, ethanol; insoluble in water[9] | Soluble in ether, benzene, chloroform[12] |

Spectroscopic Fingerprints:

-

Infrared (IR) Spectroscopy: All isomers will show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The exact position can be subtly influenced by the bromine's position. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring (ortho, meta, para).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for differentiating the isomers.

-

1-(Aryl)-ethanone Isomers: The methyl protons of the acetyl group will appear as a sharp singlet around δ 2.5-2.7 ppm. The aromatic protons will show complex splitting patterns between δ 7.2-8.0 ppm. The pattern of these aromatic signals is diagnostic: the para-isomer will show a more symmetric pattern (two doublets), while the ortho- and meta-isomers will display more complex multiplets.

-

2-bromo-1-phenylethanone: The key distinguishing feature is the signal for the methylene (-CH₂Br) protons, which will appear as a singlet around δ 4.4 ppm.[13] The aromatic protons will resemble those of unsubstituted acetophenone.

-

-

¹³C NMR Spectroscopy: The carbonyl carbon is typically found downfield around δ 195-200 ppm. The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the bromine's electronegativity, appearing in the δ 120-130 ppm range. The distinct chemical shifts of the six aromatic carbons provide a definitive fingerprint for each isomer.

Reactivity and Applications in Drug Development

The true value of bromoacetophenones in research and development lies in their reactivity, which allows for their incorporation into more complex molecular architectures.

Reactivity of 2-bromo-1-phenylethanone (α-Bromoacetophenone):

This isomer is a potent electrophile and lachrymator, meaning it causes tearing.[14] Its primary utility is as an alkylating agent. The α-bromine is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is harnessed in:

-

Synthesis of Heterocycles: It is a key precursor for synthesizing thiazoles, indolizines, and dihydrofurans.[14]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of the immunomodulatory agent Ubenimex and various non-steroidal anti-inflammatory drugs (NSAIDs).[8][15]

-

Protecting Group Chemistry: It is used to introduce the phenacyl protecting group for carboxylic acids, which can be cleaved under mild conditions.

Reactivity of Ring-Brominated Acetophenones:

For the ortho, meta, and para isomers, the bromine atom on the aromatic ring is less reactive towards simple nucleophilic substitution. However, it is an ideal handle for modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.

-

Suzuki and Heck Couplings: These isomers are frequently used as substrates in palladium-catalyzed Suzuki and Heck coupling reactions to form new carbon-carbon bonds.[16] This allows for the straightforward introduction of new aryl, alkyl, or vinyl groups at the position of the bromine atom.

-

Building Blocks for Bioactive Molecules: 1-(4-bromophenyl)ethanone is a fundamental starting material for a wide range of organic syntheses.[17] 1-(3-bromophenyl)ethanone is a key intermediate in the synthesis of drugs for cardiovascular diseases.[11]

// Reactants

Reactants [label=<

+

+ 2-Bromo-1-phenylethanoneThioamide

2-Bromo-1-phenylethanoneThioamide

// Intermediate

Intermediate [label=<

Nucleophilic Attack & Cyclization Intermediate

Nucleophilic Attack & Cyclization Intermediate

// Product

Product [label=<

Substituted Thiazole

Substituted Thiazole

// Arrows Reactants -> Intermediate [label="SN2 Attack"]; Intermediate -> Product [label="Dehydration"]; } .dot Caption: Hantzsch thiazole synthesis from 2-bromo-1-phenylethanone.

Part 3: The Acyl Bromide Isomer: 4-Methylbenzoyl Bromide

While less common than the bromoacetophenones, 4-methylbenzoyl bromide is another important isomer of C8H7BrO.

Synthesis and Reactivity: This compound is typically synthesized from 4-methylbenzoic acid (p-toluic acid) by treatment with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Its primary characteristic is the highly reactive acyl bromide functional group. It is an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and phenols to form esters and amides, respectively. This reactivity makes it a useful reagent for introducing the 4-methylbenzoyl (p-toluoyl) group into molecules.

Part 4: Safety and Handling

It is imperative for researchers to handle these compounds with appropriate caution. The hazards vary between isomers, but general best practices should always be followed.

| Isomer | Key Hazards | Recommended Precautions |

| 2-bromo-1-phenylethanone | Highly toxic, corrosive, powerful lachrymator.[14] Causes severe skin burns and eye damage. | Handle only in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. |

| Ring-Brominated Isomers | Harmful if swallowed. Causes skin and eye irritation.[18] May cause respiratory irritation. | Use in a well-ventilated area. Wear standard personal protective equipment (PPE). Avoid contact with skin and eyes. |

| 4-Methylbenzoyl Bromide | Corrosive. Reacts with moisture to release HBr. | Handle under inert, anhydrous conditions. Wear appropriate PPE, including respiratory protection if handling outside a fume hood. |

Part 5: Conclusion

The molecular formula C8H7BrO represents not a single entity, but a family of structurally diverse isomers with significant chemical utility. A thorough understanding of the correct IUPAC nomenclature is the first step in navigating this chemical space. For the research and drug development professional, a deeper appreciation of the distinct synthesis routes, reactivity patterns, and spectroscopic fingerprints of isomers like 1-(4-bromophenyl)ethanone and 2-bromo-1-phenylethanone is critical. These compounds are not merely entries in a chemical catalog; they are versatile tools that enable the construction of complex molecules that can lead to the next generation of therapeutics. This guide serves as a foundational resource, grounding theoretical knowledge in practical application and safety, thereby empowering scientists to confidently and effectively utilize these valuable chemical building blocks.

References

-

Organic Syntheses Procedure. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromoacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Gogoi, S., & Boruah, R. C. (2010). 2-Bromoacetophenone. Synlett, 2010(20), 3113–3114. [Link]

-

PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

-

Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6835-6842. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Reddit. (2023, April 28). Help needed with synthesis of 4-Bromoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). p-Bromoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-methylbenzoyl Bromide. Retrieved from [Link]

- Köse, E. (2016).

-

NELS. (n.d.). 2-BROMOACETOPHENONE FOR SYNTHESIS. Retrieved from [Link]

-

Chemdad. (n.d.). 4-Methylbenzyl bromide One. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry.

-

PubChem. (n.d.). p-Xylyl bromide. Retrieved from [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]

- 3. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 4'-Bromoacetophenone(99-90-1) 1H NMR spectrum [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. nbinno.com [nbinno.com]